2,3-Dihydroxybutanedioic acid;methyl 2-amino-2-(2-chlorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate is a compound that combines two distinct chemical entities: 2,3-dihydroxybutanedioic acid, commonly known as tartaric acid, and methyl 2-amino-2-(2-chlorophenyl)acetate. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. Methyl 2-amino-2-(2-chlorophenyl)acetate is a synthetic compound often used in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate involves the combination of tartaric acid and methyl 2-amino-2-(2-chlorophenyl)acetate under specific reaction conditions. The process typically involves the esterification of tartaric acid with methyl 2-amino-2-(2-chlorophenyl)acetate in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under controlled temperatures and pressures to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in tartaric acid can be oxidized to form ketones or aldehydes.
Reduction: The amino group in methyl 2-amino-2-(2-chlorophenyl)acetate can be reduced to form primary amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tartaric acid can yield dihydroxy ketones, while reduction of the amino group can produce primary amines .
Scientific Research Applications
2,3-Dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 2,3-dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The tartaric acid component can chelate metal ions, affecting enzymatic activities, while the methyl 2-amino-2-(2-chlorophenyl)acetate component can interact with neurotransmitter receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Tartaric Acid: A naturally occurring compound with similar chiral properties.
Methyl 2-amino-2-phenylacetate: A compound with a similar structure but lacking the chlorine atom.
Uniqueness
2,3-Dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate is unique due to its combination of chiral centers and functional groups, which provide distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C13H16ClNO8 |
---|---|
Molecular Weight |
349.72 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;methyl 2-amino-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
FVKGOSHITUHKGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.